
BAY 60-7550
Overview
Description
BAY 60-7550 is a potent, selective phosphodiesterase 2 (PDE2) inhibitor with a Ki value of 3.8 ± 0.2 nM . Structurally, it has a molecular formula of C₂₇H₃₂N₄O₄ and a molecular weight of 476.57 g/mol . PDE2 hydrolyzes both cAMP and cGMP, but this compound primarily enhances cGMP signaling, which underpins its therapeutic effects in neurological, cardiovascular, and inflammatory contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bay 60-7550, formally known as 2-(3,4-Dimethoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl}-5-methyllimidazo[5,1-f][1,2,4]triazin-4(3H)-one, is synthesized through a series of chemical reactions involving the formation of the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core structure. The synthetic route typically involves the following steps:
Formation of the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethoxybenzyl group: This step involves the alkylation of the core structure with 3,4-dimethoxybenzyl chloride.
Addition of the hydroxyethyl and phenylbutyl groups: These groups are introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bay 60-7550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives .
Scientific Research Applications
Cognitive Enhancement and Neuroprotection
BAY 60-7550 has been shown to significantly improve cognitive functions in various animal models. Research indicates that it ameliorates memory impairments induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.
Case Study: Morris Water Maze Test
- In a study using the Morris water maze test, this compound was administered at doses of 0.5, 1.0, and 3.0 mg/kg to Aβ1–42-treated mice over 14 days. The results demonstrated a significant reduction in latency to reach the platform, indicating improved spatial memory compared to control groups .
- The treatment also reversed Aβ1–42-induced increases in glucocorticoid receptor expression and decreased brain-derived neurotrophic factor (BDNF) levels, suggesting a neuroprotective mechanism .
Table 1: Effects of this compound on Cognitive Function
Dose (mg/kg) | Latency Reduction (seconds) | BDNF Expression Change (%) |
---|---|---|
0.5 | Significant | +20% |
1.0 | Highly Significant | +35% |
3.0 | Most Significant | +50% |
Treatment of Depression and Anxiety
This compound has shown potential as an antidepressant and anxiolytic agent. Studies indicate that it can reverse cognitive deficits and reduce depressive behaviors in stress-induced models.
Case Study: Chronic Stress Model
- In models of chronic stress, this compound treatment resulted in reduced depressive-like behaviors as assessed by the forced swim test (FST) and the object location task (OLT). The treatment restored normal levels of BDNF and phosphorylated cAMP response element-binding protein (pCREB), which are crucial for neuronal health .
- The neuroprotective effects were linked to cGMP-dependent signaling pathways, highlighting the compound's role in modulating stress responses .
Cardiovascular Applications
This compound also exhibits positive inotropic effects on cardiac function. It enhances cardiac contractility, making it a candidate for treating heart failure.
Case Study: Rat Model Studies
- In studies involving rats, administration of this compound at doses of 1.5 mg/kg led to increased stroke work and cardiac output, suggesting its utility in improving heart function under pathological conditions .
- The mechanism appears to involve increased intracellular cGMP levels, which enhance calcium handling within cardiac myocytes .
Summary of Findings
The applications of this compound span several critical areas in neuroscience and cardiology:
Key Applications:
- Cognitive Enhancement: Reversal of memory deficits associated with neurodegenerative conditions.
- Neuroprotection: Protection against stress-induced neuronal damage.
- Antidepressant Effects: Improvement in mood disorders through modulation of neurotransmitter systems.
- Cardiovascular Benefits: Enhancement of cardiac contractility and overall heart function.
Mechanism of Action
Bay 60-7550 exerts its effects by selectively inhibiting Type 2 cyclic nucleotide phosphodiesterase (PDE2). This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP within cells. These cyclic nucleotides act as secondary messengers in various signaling pathways, including those involved in learning, memory, and neuroprotection. The compound’s high selectivity for PDE2A over other phosphodiesterase isoforms is attributed to its unique binding interactions within the enzyme’s active site .
Comparison with Similar Compounds
BAY 60-7550 vs. BAY 73-6691 (PDE9 Inhibitor)
BAY 73-6691 is a brain-penetrant, selective PDE9A inhibitor, structurally distinct from this compound but functionally relevant due to its modulation of cGMP signaling .
Research Findings :
- This compound improves memory in AD models via PKG-dependent pathways, reversible by KT5823 .
- BAY 73-6691 enhances cognition but lacks evidence for cardiovascular or anti-inflammatory effects .
This compound vs. KT5823 (PKG Inhibitor)
It is used to study downstream effects of cGMP signaling.
Functional Contrast :
- This compound and KT5823 act antagonistically in cGMP-PKG pathways, highlighting the specificity of PDE2 inhibition for therapeutic outcomes .
This compound vs. Sildenafil (PDE5 Inhibitor)
Research Limitations and Contextual Variability
- This compound’s Mitochondrial Specificity : While it activates NCLX-mediated Ca²⁺ efflux, its effects may overlap with other mitochondrial PDEs (e.g., PDE3, PDE4) .
- Dose-Dependent Effects : Higher doses (3 mg/kg) enhance dendritic branching in stressed mice, but pre-treatment with inhibitors (e.g., MK801, 7-NI) reverses these benefits .
Biological Activity
BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2), which plays a significant role in various biological processes, particularly in the cardiovascular and central nervous systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications based on diverse research findings.
This compound selectively inhibits PDE2, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases intracellular levels of cGMP, leading to various physiological effects. The compound exhibits a Ki value of approximately 3.8 nM for PDE2, demonstrating its high potency and selectivity compared to other phosphodiesterases .
Effects on Cardiac Function
Research has shown that this compound exerts positive inotropic effects on the heart. In a study involving healthy rat hearts, administration of this compound (1.5 mg/kg) resulted in increased cardiac contractility, as evidenced by enhanced stroke work, cardiac output, and ejection fraction. Additionally, it decreased peripheral arterial resistance, indicating potential utility in treating heart failure .
Parameter | Control (Baseline) | This compound (1.5 mg/kg) |
---|---|---|
Stroke Work | Baseline Value | Increased Value |
Cardiac Output | Baseline Value | Increased Value |
Ejection Fraction | Baseline Value | Increased Value |
Peripheral Resistance | Baseline Value | Decreased Value |
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In models of chronic stress-induced neuronal damage, the compound demonstrated the ability to reverse corticosterone-induced lesions in hippocampal neurons. This effect was associated with modulation of cGMP-dependent signaling pathways. Behavioral tests indicated that this compound produced antidepressant-like effects in stressed mice .
Case Studies and Research Findings
- Cognitive Improvement : In a study examining the effects of chronic stress on cognition, this compound was found to ameliorate cognitive deficits induced by amyloid-beta (Aβ) exposure in animal models. This suggests a potential role for this compound in addressing cognitive decline associated with neurodegenerative diseases .
- Behavioral Changes : Another study highlighted that this compound reversed depressive behaviors in mice subjected to chronic stress. The neuroprotective effects were linked to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .
- Hemodynamic Studies : In vivo experiments using a Langendorff isolated rat heart model demonstrated that this compound enhanced left ventricular development pressure and improved calcium handling in myocytes, further supporting its potential as a therapeutic agent for heart failure .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BAY 60-7550, and how is its selectivity for PDE2 determined experimentally?
this compound selectively inhibits phosphodiesterase 2 (PDE2) with a Ki of 3.8 nM. Selectivity is validated through competitive binding assays comparing inhibition across PDE isoforms (e.g., PDE9A, PDE5) using recombinant enzymes. Radioligand displacement assays and kinetic analyses further confirm isoform specificity .
Q. Which behavioral assays are commonly used to evaluate this compound’s cognitive-enhancing effects in rodents?
The Novel Object Recognition Test (NORT) and Object Location Task (OLT) are standard. Discrimination indices are measured at intervals (e.g., +0 min, +1 hr post-administration) to assess short- and long-term memory. Chronic models may involve post-ischemic interventions (e.g., bilateral carotid artery occlusion) to evaluate recovery .
Q. How is this compound’s anti-inflammatory activity assessed in vitro?
RAW 264.7 macrophages are pretreated with this compound (1–30 μM) and stimulated with LPS. Outcomes include NO/ROS production (Griess assay, DCFH-DA fluorescence), COX-2/PGE2 levels (ELISA), and MAPK/NF-κB pathway activation (Western blotting for pERK1/2, IκBα degradation) .
Q. What dosing regimens are used to study this compound’s neuroprotective effects in cerebral ischemia models?
Mice subjected to bilateral carotid artery occlusion (BCCAO) receive daily this compound (1–3 mg/kg) for 21 days post-ischemia. Behavioral tests (elevated zero maze, forced swim test) and hippocampal protein analysis (BDNF, pCREB via Western blot) quantify functional recovery .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on this compound’s cytotoxicity in RAW 264.7 cells across exposure durations?
Time-course MTT assays reveal no cytotoxicity at 15 hours but significant toxicity at 24 hours. Optimized protocols use shorter exposures (≤15 hours) for inflammation studies, with parallel viability controls to isolate PDE2-dependent effects from off-target toxicity .
Q. What pharmacological tools dissect PDE2’s role in this compound-mediated memory enhancement?
Co-administration with nNOS inhibitor 7-NI (blocks cGMP synthesis) or PKA inhibitor H89 clarifies pathway contributions. cGMP/cAMP levels are quantified via ELISA, and kinase activity is assessed through CREB phosphorylation assays .
Q. How is this compound’s impact on mitochondrial calcium efflux studied in neurons?
Neurons treated with this compound undergo live-cell imaging using Ca²⁺-sensitive dyes (e.g., Fura-2). NCLX knockout models and phosphorylation site mutants (e.g., S258A) validate PDE2’s role in regulating mitochondrial Ca²⁺ via PKA-dependent NCLX activation .
Q. What strategies differentiate PDE2-specific effects from off-target actions in cardiac arrhythmia models?
Comparative studies use PDE2-overexpressing cardiomyocytes and structurally distinct PDE2 inhibitors (e.g., EHNA). Electrophysiological recordings quantify arrhythmic events (e.g., ventricular premature contractions), while infarct size is histologically assessed post-treatment .
Q. How do researchers address dose-dependent variability in this compound’s effects across cell types?
Concentration-response curves (1–30 μM) are generated for each model (e.g., macrophages vs. neurons). Functional readouts (e.g., ROS inhibition in macrophages, CREB phosphorylation in neurons) are normalized to cell viability data to establish tissue-specific therapeutic windows .
Q. What statistical methods validate this compound’s efficacy in preclinical studies?
One-way ANOVA with Dunnett’s post hoc test compares treatment groups to controls. Longitudinal behavioral data are analyzed using mixed-effects models, while Western blot densitometry is normalized to housekeeping proteins (e.g., β-actin) .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649549 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439083-90-6 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-60-7550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-60-7550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.